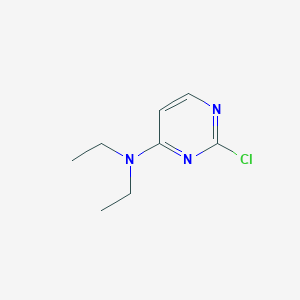![molecular formula C20H20N2O2S B2830094 2-(4-methoxyphenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide CAS No. 863513-00-2](/img/structure/B2830094.png)
2-(4-methoxyphenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide, also known as MPTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPTA belongs to the class of thiazole-containing compounds and has been shown to possess various biological activities, including anticancer, antifungal, and antibacterial effects.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
The compound 2-(4-methoxyphenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide and its derivatives have been extensively studied for their potential biological activities. Saxena et al. (2009) synthesized derivatives of this compound and evaluated them for protein tyrosine phosphatase 1B (PTP1B) inhibitory activity, finding some derivatives to show promising antidiabetic activity in both in vitro and in vivo models. This research highlights the compound's potential in managing diabetes through PTP1B inhibition (Saxena et al., 2009).
Antimicrobial Applications
Wardkhan et al. (2008) explored the synthesis of thiazole derivatives, including compounds related to this compound, for their antimicrobial activities. The study revealed that some of these derivatives possess significant antimicrobial properties against bacterial and fungal strains, indicating the compound's utility in developing new antimicrobials (Wardkhan et al., 2008).
Anticancer and Antiviral Activities
Havrylyuk et al. (2013) synthesized 2-pyrazoline-substituted 4-thiazolidinones derivatives and assessed their in vitro anticancer and antiviral activities. One derivative, in particular, showed high activity against the Tacaribe virus strain and selected leukemia cell lines, demonstrating the potential of this compound derivatives in anticancer and antiviral therapies (Havrylyuk et al., 2013).
Structural Studies
Karmakar et al. (2009) conducted structural studies on co-crystals and a salt of quinoline derivatives containing an amide bond similar to this compound. These studies provide insights into the molecular interactions and structural configurations of such compounds, which are crucial for understanding their mechanism of action and for designing drugs with improved efficacy and selectivity (Karmakar et al., 2009).
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-24-18-9-7-15(8-10-18)13-19(23)21-12-11-17-14-25-20(22-17)16-5-3-2-4-6-16/h2-10,14H,11-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIOJWMSOZSJRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCC2=CSC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

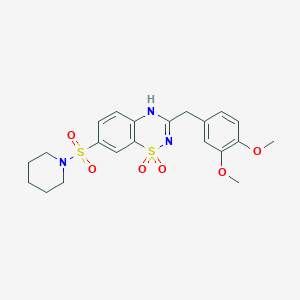
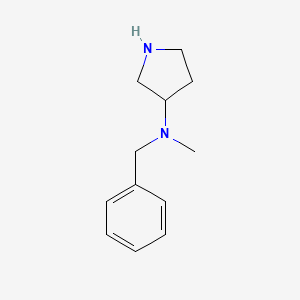
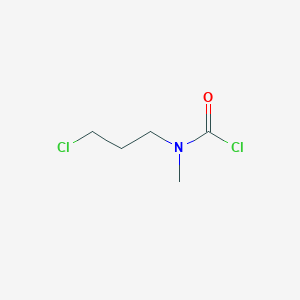
![4-(4-fluorophenethyl)-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2830016.png)
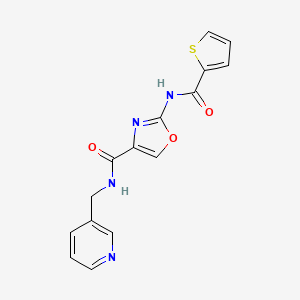
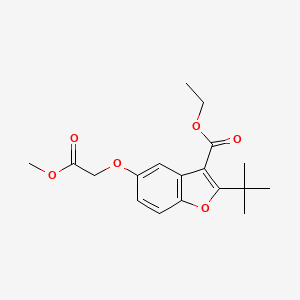
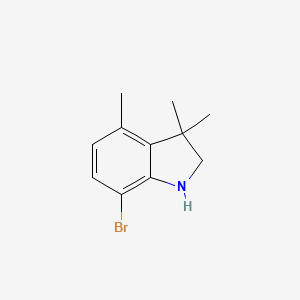
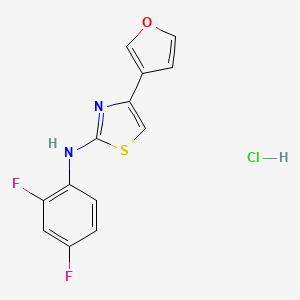
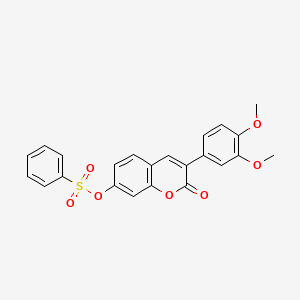
![2-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzoic acid](/img/structure/B2830028.png)
![2,2-dimethyl-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propanamide](/img/structure/B2830030.png)
![{4-[2-(Benzyloxy)ethoxy]-3-methoxyphenyl}boronic acid](/img/structure/B2830031.png)
![ethyl 3-(8-(4-fluorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2830033.png)
